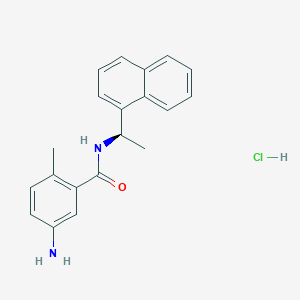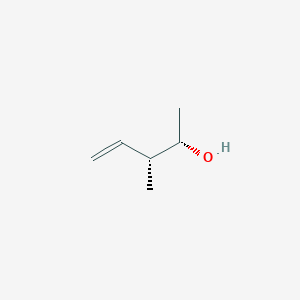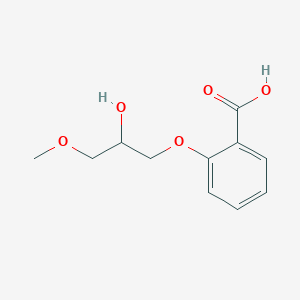
2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid typically involves the reaction of a benzoic acid derivative with a suitable epoxide. One common method involves the use of sodium hydroxide pellets dissolved in water, followed by the addition of the benzoic acid derivative and epichlorohydrin. The pH is adjusted with hydrochloric acid, and the mixture is cooled to 20°C before the epichlorohydrin is added in portions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with biological molecules. These functional groups can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxy-3-methoxy-propoxy)-5-(methoxymethoxy)benzamide
- 5-Acetamido-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
Uniqueness
2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14O5 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(2-hydroxy-3-methoxypropoxy)benzoic acid |
InChI |
InChI=1S/C11H14O5/c1-15-6-8(12)7-16-10-5-3-2-4-9(10)11(13)14/h2-5,8,12H,6-7H2,1H3,(H,13,14) |
Clave InChI |
HGAALZHCUPSVMQ-UHFFFAOYSA-N |
SMILES canónico |
COCC(COC1=CC=CC=C1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


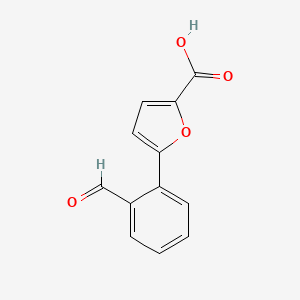
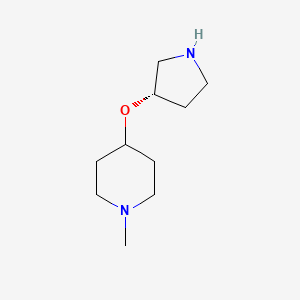
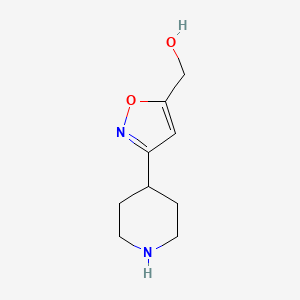
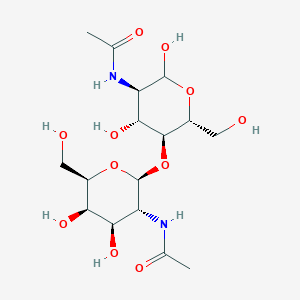
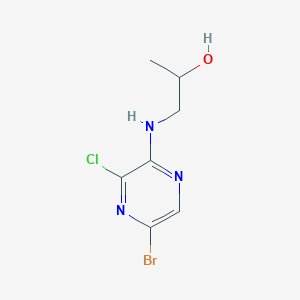
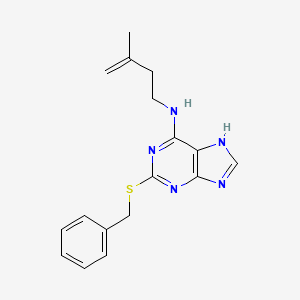
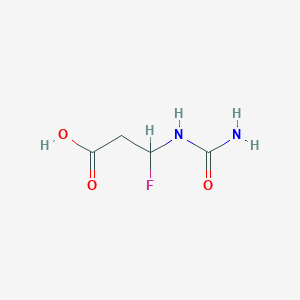
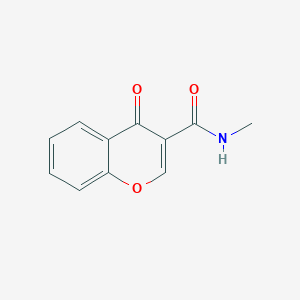


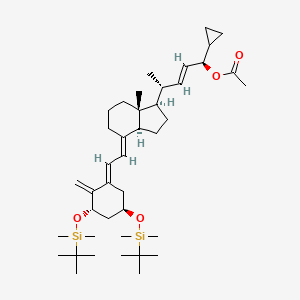
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12845257.png)
